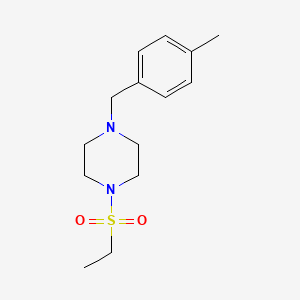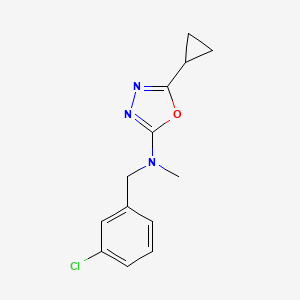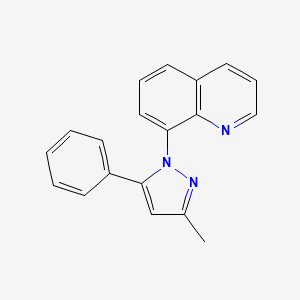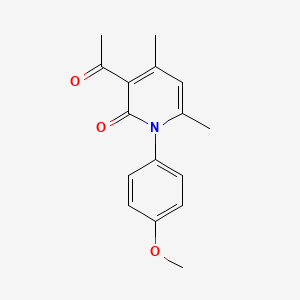
1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-(Ethylsulfonyl)-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antihistamine and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of
Properties
IUPAC Name |
1-ethylsulfonyl-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGSLVCKGBIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone](/img/structure/B5628541.png)

![2-methyl-6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B5628551.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one](/img/structure/B5628567.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![N-[(5-methyl-2-thienyl)methyl]-2-propyl-N-(2-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5628597.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5628614.png)

